5-Bromo-2,4-difluorobenzenethiol
Description
5-Bromo-2,4-difluorobenzenethiol (C₆H₂BrF₂SH) is a substituted aromatic thiol featuring bromine and fluorine substituents at the 2,4-positions of the benzene ring. The bromine and fluorine substituents confer unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDJGFQWAEBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method involves the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 5-Bromo-2,4-difluorobenzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to the formation of different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenethiol derivatives, while oxidation reactions can produce disulfides or sulfonic acids .
Scientific Research Applications
5-Bromo-2,4-difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzenethiol involves its interaction with molecular targets through its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
5-Bromo-2,4-difluorobenzoic Acid (C₇H₃BrF₂O₂)
- Functional Group : Carboxylic acid (-COOH).
- Applications : Intermediate in agrochemicals and pharmaceuticals; synthesized via bromination of 2,4-difluorobenzonitrile with high purity (93–99%) ().
- Key Properties : Higher solubility in polar solvents compared to thiol derivatives due to the carboxylic acid group.
5-Bromo-2,4-difluoroaniline (C₆H₄BrF₂N)
- Functional Group : Amine (-NH₂).
- Applications : Precursor in fine chemical synthesis.
- Key Properties : Enhanced nucleophilicity at the amine group, enabling coupling reactions (e.g., Buchwald-Hartwig amination).
5-Bromo-2,4-difluorobenzaldehyde (C₇H₃BrF₂O)
- Functional Group : Aldehyde (-CHO).
- Physical Properties : Boiling point 229.4°C (predicted), density 1.758 g/cm³ ().
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis.
5-Bromo-2,4-dihydroxybenzoic Acid Monohydrate (C₇H₅BrO₄·H₂O)
- Functional Groups : Carboxylic acid and hydroxyl (-OH).
- Physical Properties: Melting point 209–210°C; soluble in methanol ().
- Applications: Electrolyte in isotachophoresis separations of selenoamino acids .
Physicochemical Properties Comparison
*Estimated based on analogs.
Market and Industrial Relevance
- 5-Bromo-2,4-difluorobenzoic Acid : High demand in agrochemicals; environmentally friendly synthesis methods ().
- 5-Bromo-2,4-difluorobenzaldehyde : Growing market in pharmaceuticals; global production projected to rise ().
- 5-Bromo-2,3-difluoroanisole : Emerging applications in liquid crystal materials ().
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